Bis(pentachlorophenyl) phenylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentachlorophenyl) phenylpropanedioate is a chemical compound known for its unique structure and properties. It is a derivative of pentachlorophenol, which is an organochlorine compound widely used as a pesticide and disinfectant. The compound’s structure includes two pentachlorophenyl groups and a phenylpropanedioate moiety, making it a complex molecule with significant chemical and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentachlorophenyl) phenylpropanedioate typically involves the reaction of pentachlorophenol with phenylpropanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, pentachlorophenol and phenylpropanedioic acid, are mixed in large reactors with appropriate catalysts. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or recrystallization techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(pentachlorophenyl) phenylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The pentachlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and substituted derivatives of this compound, which have different chemical and physical properties.
Scientific Research Applications
Bis(pentachlorophenyl) phenylpropanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of organochlorine compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and disinfectants.
Mechanism of Action
The mechanism of action of bis(pentachlorophenyl) phenylpropanedioate involves its interaction with specific molecular targets and pathways. The compound’s chlorinated phenyl groups can interact with cellular membranes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can disrupt cellular processes by interfering with enzyme activities and membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: A widely used pesticide and disinfectant with similar chemical properties.
Bis(pentachlorophenyl) oxalate: Another derivative of pentachlorophenol with different structural features and applications.
Uniqueness
Bis(pentachlorophenyl) phenylpropanedioate is unique due to its specific structure, which includes both pentachlorophenyl and phenylpropanedioate moieties. This unique combination of functional groups gives the compound distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
59530-33-5 |
---|---|
Molecular Formula |
C21H6Cl10O4 |
Molecular Weight |
676.8 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentachlorophenyl) 2-phenylpropanedioate |
InChI |
InChI=1S/C21H6Cl10O4/c22-8-10(24)14(28)18(15(29)11(8)25)34-20(32)7(6-4-2-1-3-5-6)21(33)35-19-16(30)12(26)9(23)13(27)17(19)31/h1-5,7H |
InChI Key |
QVCWEBHDFJVROK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.